N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group, a propyl chain, and a nitrobenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 3-(dimethylamino)propylamine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature.
Substitution: Various nucleophiles (e.g., halides, thiols), solvents like acetonitrile, elevated temperatures.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, reflux conditions.
Major Products Formed
Reduction: 4,5-dimethoxy-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and 3-(dimethylamino)propylamine.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, altering the oxidative state of the target molecule. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes[7][7].
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]methacrylamide
- N-[3-(dimethylamino)propyl]acetamide
- N-[3-(dimethylamino)propyl]benzamide
Uniqueness
N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzamide core. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets. The dimethylamino group further enhances its solubility and potential for chemical modifications .
Properties
Molecular Formula |
C14H21N3O5 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide |
InChI |
InChI=1S/C14H21N3O5/c1-16(2)7-5-6-15-14(18)10-8-12(21-3)13(22-4)9-11(10)17(19)20/h8-9H,5-7H2,1-4H3,(H,15,18) |
InChI Key |
JMPLNUGVZZSJKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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